
2'-Chloro-4'-fluoroacetophenone
Übersicht
Beschreibung
2’-Chloro-4’-fluoroacetophenone, also known as 2-Chloro-1-(4-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H6ClFO . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 2’-Chloro-4’-fluoroacetophenone involves the condensation of N-methyl-4-(methylthio)benzamidine . It has also been used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . A patent describes a method involving the addition of chloracetyl chloride to fluorobenzene and ionic liquid .Molecular Structure Analysis
The molecular weight of 2’-Chloro-4’-fluoroacetophenone is 172.58 . Its linear formula is FC6H4COCH2Cl .Chemical Reactions Analysis
2’-Chloro-4’-fluoroacetophenone undergoes various reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . It is also used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone .Physical And Chemical Properties Analysis
2’-Chloro-4’-fluoroacetophenone is a solid at 20°C . It has a melting point of 47-50°C and a boiling point of 247°C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazole Derivatives
2’-Chloro-4’-fluoroacetophenone: is utilized in the synthesis of imidazole derivatives, such as 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . These derivatives are significant due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation of Phenacyl Glutathiones
This compound is instrumental in the preparation of S-(phenacyl)glutathiones . Glutathione derivatives are explored for their potential in drug development, particularly for diseases where oxidative stress plays a key role, such as cancer and neurodegenerative disorders.
Development of Fluorinated Pharmaceuticals
The fluorine atom in 2’-Chloro-4’-fluoroacetophenone makes it a valuable precursor in the development of fluorinated pharmaceuticals . Fluorine’s unique properties can enhance the biological activity and metabolic stability of therapeutic compounds.
Agricultural Chemical Synthesis
It serves as an intermediate in the synthesis of agricultural chemicals, particularly those containing the fluorine moiety, which can contribute to the efficacy and stability of pesticides .
Organic Synthesis Research
In organic synthesis, 2’-Chloro-4’-fluoroacetophenone is used for Friedel-Crafts acylation reactions, a fundamental process for introducing acyl groups into aromatic compounds . This reaction is pivotal in the synthesis of complex organic molecules.
Material Science Applications
The compound’s reactivity is exploited in material science for the modification of surfaces and the creation of novel materials with specific properties, such as enhanced durability or chemical resistance .
Biochemical Research
In biochemical research, 2’-Chloro-4’-fluoroacetophenone is used to study protein interactions and enzyme mechanisms, given its ability to react with nucleophilic amino acid residues .
Safety and Handling Research
Due to its hazardous nature, research into the safe handling and storage of 2’-Chloro-4’-fluoroacetophenone is crucial. It provides insights into the development of safety protocols for laboratory chemicals .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific context .
Mode of Action
2’-Chloro-4’-fluoroacetophenone can undergo condensation with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This suggests that the compound can act as a precursor in the synthesis of other bioactive molecules.
Biochemical Pathways
It has been used in the synthesis of s-(phenacyl)glutathiones , which are involved in the detoxification of xenobiotics in the body.
Pharmacokinetics
It is known to be a solid compound with a melting point of 47-50 °c .
Result of Action
Its role in the synthesis of other compounds suggests that its effects may be indirect and dependent on the specific context .
Action Environment
The action of 2’-Chloro-4’-fluoroacetophenone may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is a solid compound with a specific melting point . Additionally, its efficacy could be influenced by the presence of other reactants in the environment, given its role in synthesis reactions .
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEMGLVHVZRXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371411 | |
| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoroacetophenone | |
CAS RN |
700-35-6 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



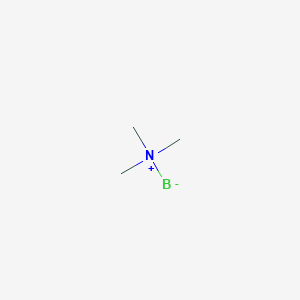
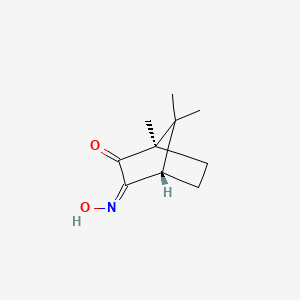
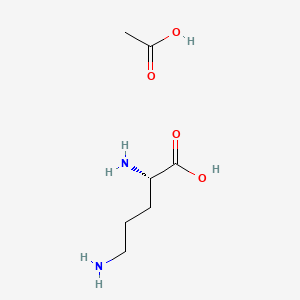
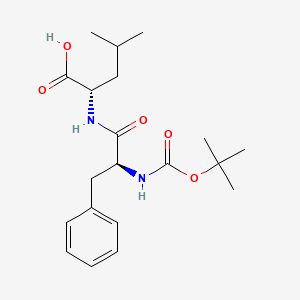
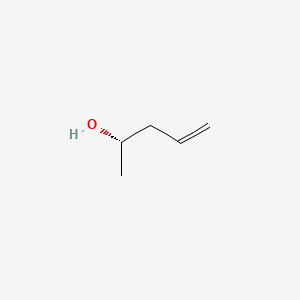
![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)
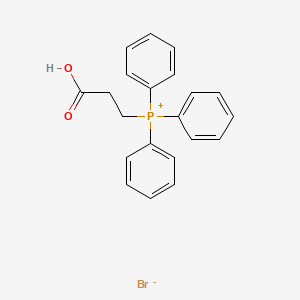
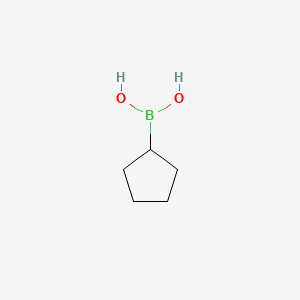
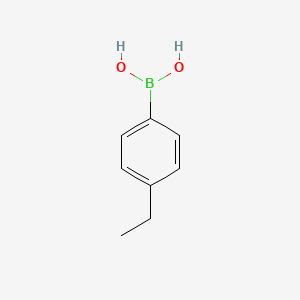
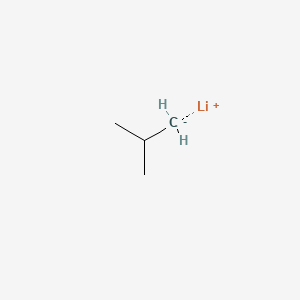

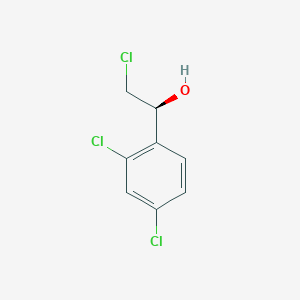

![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)